Vinclozolin M2
Overview
Description
Vinclozolin M2 is a prominent metabolite of the fungicide vinclozolin. Vinclozolin is a dicarboximide fungicide widely used in agriculture to control diseases such as blights, rots, and molds in vineyards, and on fruits and vegetables like raspberries, lettuce, kiwi, snap beans, and onions . This compound is formed through the hydrolysis of vinclozolin and is known for its antiandrogenic properties .
Mechanism of Action
Vinclozolin M2, also known as 3’,5’-Dichloro-2-hydroxy-2-methylbut-3-enanilide or N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide, is an active metabolite of the fungicide vinclozolin . This compound has been the subject of numerous studies due to its endocrine-disrupting properties .
Target of Action
This compound primarily targets the androgen receptor (AR) and the mineralocorticoid receptor . These receptors play crucial roles in the regulation of various physiological processes, including the development and function of male reproductive organs, and the regulation of electrolyte balance, respectively .
Mode of Action
This compound acts as an antagonist of both the androgen receptor and the mineralocorticoid receptor .
Biochemical Pathways
The action of this compound leads to the dysregulation of gap junctional intercellular communication (GJIC) and activation of mitogen-activated protein kinases (MAPKs) in liver epithelial cells . This can lead to alterations in gene expression, tissue development, function, and homeostasis .
Pharmacokinetics
This compound is well absorbed, extensively metabolized, and widely distributed in the body . It is formed from vinclozolin by successive esterase activity and decarboxylation in organisms and human liver microsomes . The compound preferentially accumulates in fat . Its half-life (t1/2) elimination is approximately 3.6 hours .
Result of Action
The antiandrogenic properties of this compound can lead to significant developmental, reproductive, and systemic effects in exposed organisms . For example, it can cause abnormal male sexual development and alter sex-differentiated social play and sexual behaviors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antiandrogenic effects can be exacerbated by exposure to other endocrine-disrupting chemicals . Furthermore, its stability and action can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
Vinclozolin M2 is known to interact with various biomolecules, particularly the mineralocorticoid receptor and the androgen receptor . It acts as an antagonist of these receptors, inhibiting their activity . This interaction is significant as it can influence various biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to induce rapid changes in intercellular and intracellular signaling in liver progenitor cells . In prostate-derived cells, this compound significantly reduced DHT-induced PSA secretion and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the mineralocorticoid and androgen receptors . By binding to these receptors, it inhibits their activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving rat liver epithelial cells, this compound was found to induce rapid changes in intercellular and intracellular signaling .
Metabolic Pathways
This compound is involved in metabolic pathways as a result of its formation from vinclozolin through successive esterase activity and decarboxylation
Subcellular Localization
In prostate-derived cells, this compound has been observed to be mostly localized at the nuclear level . This subcellular localization is significant as it allows this compound to exert its antagonistic effects on the mineralocorticoid and androgen receptors .
Preparation Methods
Vinclozolin M2 is synthesized through the metabolic breakdown of vinclozolin. The primary synthetic route involves the hydrolysis of vinclozolin to produce 3’,5’-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) . This process can occur in various biological systems, including rat liver microsomes and human liver microsomes . Industrial production methods for vinclozolin involve the reaction of methyl vinyl ketone, sodium cyanide, 3,5-dichloroaniline, and phosgene, followed by the formation of cyanohydrin and hydrolysis of the nitrile .
Chemical Reactions Analysis
Vinclozolin M2 undergoes several types of chemical reactions, including:
Hydrolysis: Vinclozolin is hydrolyzed to form M2.
Oxidation: Further oxidation of M2 can lead to the formation of additional metabolites.
Reduction: Reduction reactions can modify the functional groups present in M2.
Common reagents and conditions used in these reactions include NADPH for enzymatic reactions and various oxidizing and reducing agents for chemical transformations . The major products formed from these reactions include other metabolites such as 3’,5’-dichloro-2,3,4-trihydroxy-2-methylbutylanilide .
Scientific Research Applications
Vinclozolin M2 has several scientific research applications, including:
Chemistry: Used to study the persistence and environmental fate of chemical residues in ecosystems.
Biology: Investigated for its effects on endocrine disruption and antiandrogenic activity.
Medicine: Studied for its potential impacts on reproductive health and development.
Industry: Utilized in agricultural research to understand the degradation and transformation of fungicides.
Comparison with Similar Compounds
Vinclozolin M2 is similar to other endocrine-disrupting compounds such as methoxychlor and hydroxyflutamide . it is unique in its specific antiandrogenic activity and its formation as a metabolite of vinclozolin . Other similar compounds include:
Methoxychlor: An estrogenic compound known for its endocrine-disrupting effects.
Hydroxyflutamide: An antiandrogenic compound used in medical treatments.
This compound stands out due to its specific formation pathway and its potent antiandrogenic effects .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYYIBNYONAZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039789 | |
Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83792-61-4 | |
Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83792-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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